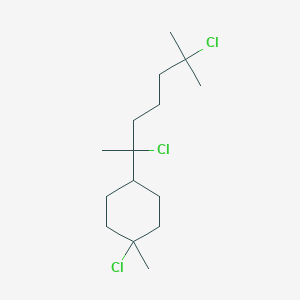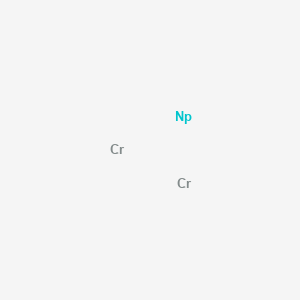
Chromium;neptunium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;neptunium is a compound that combines the properties of chromium and neptunium. Chromium is a transition metal known for its high corrosion resistance and hardness, while neptunium is a radioactive actinide metal primarily used in nuclear research. The combination of these two elements results in a compound with unique chemical and physical properties that are of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium;neptunium compounds typically involves the use of neptunium chloride (NpCl₄) and chromium metal. One common method is the reduction of neptunium chloride with chromium in a high-temperature vacuum furnace. This process requires careful control of temperature and pressure to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound compounds is limited due to the radioactive nature of neptunium. small-scale production for research purposes can be achieved using specialized facilities equipped to handle radioactive materials. The process involves the use of high-purity reagents and stringent safety protocols to minimize the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium;neptunium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and neptunium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include oxidizing agents such as potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction conditions. For example, oxidation reactions may produce neptunium oxides, while reduction reactions can yield neptunium metal .
Applications De Recherche Scientifique
Chromium;neptunium compounds have several scientific research applications:
Chemistry: Used in the study of actinide chemistry and the development of new materials with unique properties.
Biology: Investigated for their potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced nuclear materials and neutron detection equipment.
Mécanisme D'action
The mechanism of action of chromium;neptunium compounds involves the interaction of neptunium’s radioactive properties with biological and chemical systems. Neptunium can undergo alpha decay, releasing alpha particles that can damage or destroy targeted cells. This property is harnessed in medical applications such as targeted alpha therapy . The molecular targets and pathways involved in these interactions are still under investigation, with ongoing research aimed at understanding the full range of effects .
Comparaison Avec Des Composés Similaires
Chromium;neptunium compounds can be compared to other actinide compounds such as uranium and plutonium compounds. While all these compounds share some common properties due to their actinide nature, this compound compounds are unique in their combination of chromium’s corrosion resistance and neptunium’s radioactive properties .
Similar Compounds
Uranium compounds: Known for their use in nuclear reactors and weapons.
Plutonium compounds: Used in nuclear reactors and as a source of alpha particles for scientific research.
Americium compounds: Utilized in smoke detectors and as a neutron source.
This compound compounds stand out due to their unique combination of properties, making them valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
108673-69-4 |
|---|---|
Formule moléculaire |
Cr2Np |
Poids moléculaire |
341.040 g/mol |
Nom IUPAC |
chromium;neptunium |
InChI |
InChI=1S/2Cr.Np |
Clé InChI |
OYCGUNGGFOKSJZ-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Cr].[Np] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


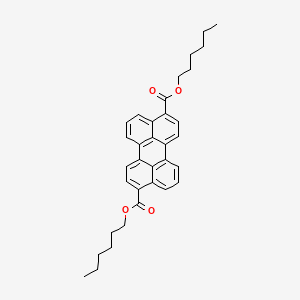
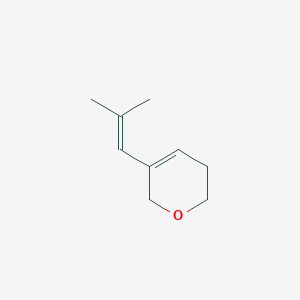
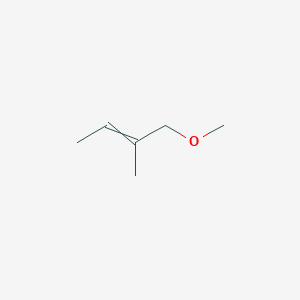
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
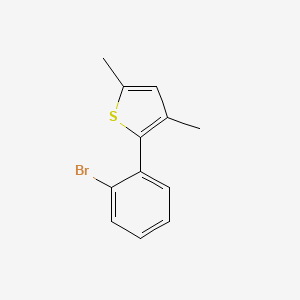

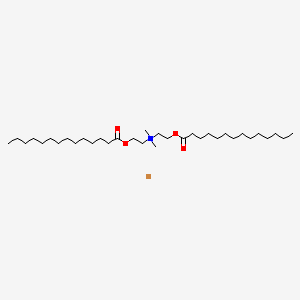

![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
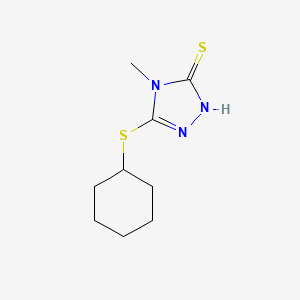
![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)

